molecular formula C9H8INO2S B13072121 3-iodo-1-(methylsulfonyl)-1H-indole

3-iodo-1-(methylsulfonyl)-1H-indole

Cat. No.: B13072121
M. Wt: 321.14 g/mol
InChI Key: HBPCGLIYYAOZIF-UHFFFAOYSA-N
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Description

3-Iodo-1-(methylsulfonyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the iodine and methylsulfonyl groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(methylsulfonyl)-1H-indole typically involves electrophilic substitution reactions. One common method is the iodination of 1-(methylsulfonyl)-1H-indole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(methylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as iodine, bromine, and chlorinating agents are commonly used. The reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used to replace the iodine atom. These reactions often require the presence of a base and are carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-(methylsulfonyl)-1H-indole, while electrophilic substitution with bromine would yield 3-bromo-1-(methylsulfonyl)-1H-indole.

Mechanism of Action

The mechanism of action of 3-iodo-1-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-(methylsulfonyl)-1H-indole is unique due to the presence of both iodine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.

Biological Activity

3-Iodo-1-(methylsulfonyl)-1H-indole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8IO2S\text{C}_9\text{H}_8\text{I}\text{O}_2\text{S}

This compound features an indole ring substituted with an iodine atom and a methylsulfonyl group, which are believed to contribute to its biological activities.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various N-methylsulfonyl-indole derivatives, it was found that certain derivatives displayed selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli . The compound's mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli< 10 µg/mL
This compoundS. enterica< 10 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. Notably, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response . The dual inhibition of COX-2 and lipoxygenase (5-LOX) was particularly noted in one derivative, suggesting that modifications to the indole structure can enhance anti-inflammatory efficacy.

Key Findings:

  • COX Inhibition: The compound demonstrated significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis.
  • In Vitro Studies: In RAW264.7 macrophages, the compound reduced TNF-α levels, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies indicate that indole derivatives can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms . The compound's ability to intercalate into DNA has been proposed as a mechanism for its cytotoxic effects against various cancer cell lines.

Cancer Cell LineIC50 (µM)
MCF-7 (breast)15
HeLa (cervical)12

Case Studies

A notable case study involved the synthesis and biological evaluation of several N-methylsulfonyl-indole derivatives, including this compound. The study highlighted the compound's promising antimicrobial and anticancer activities compared to standard treatments .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in inflammation and cancer. These studies suggest that the compound fits well within the active sites of COX enzymes and DNA polymerases, supporting its role as a multi-target therapeutic agent .

Properties

Molecular Formula

C9H8INO2S

Molecular Weight

321.14 g/mol

IUPAC Name

3-iodo-1-methylsulfonylindole

InChI

InChI=1S/C9H8INO2S/c1-14(12,13)11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3

InChI Key

HBPCGLIYYAOZIF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C(C2=CC=CC=C21)I

Origin of Product

United States

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